5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole
Brand Name: Vulcanchem
CAS No.: 885272-72-0
VCID: VC3261439
InChI: InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15)
SMILES: CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol

5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole

CAS No.: 885272-72-0

Cat. No.: VC3261439

Molecular Formula: C13H15N3

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1h-indazole - 885272-72-0

Specification

CAS No. 885272-72-0
Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
IUPAC Name 5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indazole
Standard InChI InChI=1S/C13H15N3/c1-16-6-4-10(5-7-16)11-2-3-13-12(8-11)9-14-15-13/h2-4,8-9H,5-7H2,1H3,(H,14,15)
Standard InChI Key XMNMKECUETVISF-UHFFFAOYSA-N
SMILES CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3
Canonical SMILES CN1CCC(=CC1)C2=CC3=C(C=C2)NN=C3

Introduction

Synthesis and Preparation

Synthesis of indazole derivatives often involves palladium-catalyzed reactions or other metal-catalyzed cross-coupling reactions . For compounds with similar structures, such as 5-fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, synthesis might involve analogous methods, potentially using tetrahydropyridine derivatives as starting materials.

Biological Activity

Indazoles are known for their diverse biological activities, including anticancer and anti-inflammatory properties . The incorporation of a tetrahydropyridine moiety could potentially enhance or modify these activities, but specific data on 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole is lacking.

Related Compounds and Their Applications

  • Indazole Derivatives: These compounds have shown promise in medicinal chemistry, particularly in anticancer research . For example, pazopanib is an FDA-approved tyrosine kinase inhibitor used for treating renal cell carcinoma .

  • Tetrahydropyridine Derivatives: These are often used in pharmaceuticals due to their ability to interact with biological targets. For instance, 1-methyl-1,2,3,6-tetrahydropyridine is a precursor to various biologically active compounds .

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
5-Fluoro-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoleC14H15FN2230.28Potential pharmacological interest
1-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochlorideC14H17ClN2248.76Unknown
Pazopanib (N2-substituted indazole)C24H23N5O3S473.52Tyrosine kinase inhibitor
1-Methyl-1,2,3,6-tetrahydropyridineC6H11N97.16Precursor to biologically active compounds

This table highlights the diversity of compounds related to 5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indazole and their applications, emphasizing the need for further research on this specific compound.

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